molecular formula C11H15NO2S B12995434 4-(Methylsulfonyl)-1-phenylbut-3-en-2-amine

4-(Methylsulfonyl)-1-phenylbut-3-en-2-amine

Cat. No.: B12995434
M. Wt: 225.31 g/mol
InChI Key: LVONRWXWERQRFJ-BQYQJAHWSA-N
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Description

4-(Methylsulfonyl)-1-phenylbut-3-en-2-amine is an organic compound that features a phenyl group attached to a butenyl chain with a methylsulfonyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylsulfonyl)-1-phenylbut-3-en-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-methylsulfonylphenylacetaldehyde with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and is carried out in a solvent such as ethanol or methanol. The reaction mixture is then heated to reflux, and the product is isolated through filtration and purification techniques .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfonyl)-1-phenylbut-3-en-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Methylsulfonyl)-1-phenylbut-3-en-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Methylsulfonyl)-1-phenylbut-3-en-2-amine involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Methylsulfonyl)-1-phenylbut-3-en-2-amine is unique due to its specific structural features that allow it to interact selectively with COX-2, making it a potential candidate for anti-inflammatory drug development. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry.

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

(E)-4-methylsulfonyl-1-phenylbut-3-en-2-amine

InChI

InChI=1S/C11H15NO2S/c1-15(13,14)8-7-11(12)9-10-5-3-2-4-6-10/h2-8,11H,9,12H2,1H3/b8-7+

InChI Key

LVONRWXWERQRFJ-BQYQJAHWSA-N

Isomeric SMILES

CS(=O)(=O)/C=C/C(CC1=CC=CC=C1)N

Canonical SMILES

CS(=O)(=O)C=CC(CC1=CC=CC=C1)N

Origin of Product

United States

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